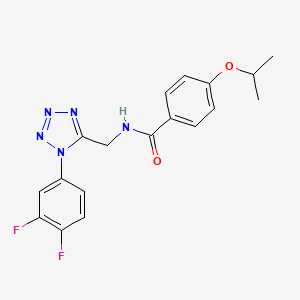

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide” is a complex organic compound. It contains a benzothiophene ring, which is a sulfur-containing heterocycle, and a propanamide group. The presence of the cyano group indicates that the compound contains a nitrile functional group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring and the propanamide group would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiophene ring might undergo electrophilic aromatic substitution reactions, while the cyano and amide groups could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Immunomodulating Activity

A series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, structurally related to the compound , were synthesized and evaluated for their immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, with specific compounds proving effective in preventing adjuvant-induced arthritis development in rats (Doria et al., 1991).

Synthesis Methodologies

In the realm of synthetic chemistry, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a benign electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides. This methodology facilitates the efficient synthesis of interesting pharmaceutical intermediates, demonstrating the chemical versatility of cyano compounds (Anbarasan et al., 2011).

Electron Affinity in Conjugated Polymers

The synthesis of a novel acceptor, featuring cyano substitution, has showcased its strong electron-accepting properties in conjugated polymers. This advancement has implications for the development of materials with enhanced electron affinity, opening new avenues in polymer chemistry and electronics (Casey et al., 2015).

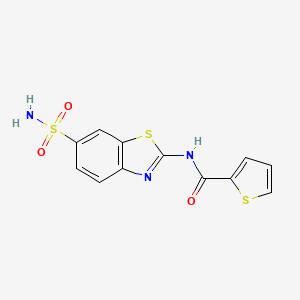

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been studied for their luminescent properties, demonstrating potential applications in white light emission. These compounds, upon excitation, exhibit bright emissions across the blue-violet to orange spectrum, making them suitable candidates for white-light-emitting devices (Lu et al., 2017).

Antimicrobial and Cytotoxic Activities

N-(Naphthalen-1-yl)propanamide derivatives have shown notable antimicrobial activity, highlighting the therapeutic potential of such compounds against a variety of bacterial and fungal species. These findings underscore the relevance of N-substituted propanamides in developing new antimicrobial agents (Evren et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-3-12(16)15-13-10(7-14)9-6-8(2)4-5-11(9)17-13/h8H,3-6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQMUIAQSNHKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)

![(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2565641.png)

![2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2565645.png)

![8-(4-ethoxyphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565648.png)

![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2565649.png)